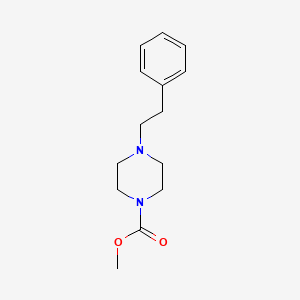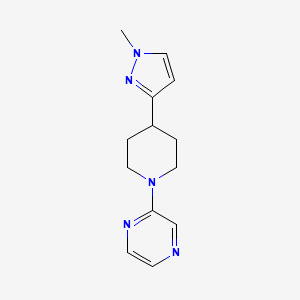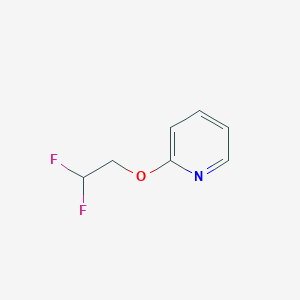![molecular formula C26H20FNO5 B2661220 8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904451-34-9](/img/structure/B2661220.png)
8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic molecule that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxin ring and substituted with fluorobenzoyl and methoxyphenyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Dioxin Ring: The dioxin ring can be introduced via a cyclization reaction involving suitable diol precursors under acidic or basic conditions.
Substitution with Fluorobenzoyl and Methoxyphenyl Groups: The final steps involve the introduction of the fluorobenzoyl and methoxyphenyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions typically require catalysts such as aluminum chloride and specific reaction conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and implementing quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one:
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound’s unique properties may be leveraged in the development of new materials or as intermediates in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors through:
Binding to Active Sites: The compound may bind to the active site of an enzyme, inhibiting its activity.
Modulation of Receptor Activity: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Interference with DNA/RNA: The compound could intercalate with DNA or RNA, affecting transcription and translation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- 8-(4-bromobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Uniqueness
The presence of the fluorobenzoyl group in 8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- analogs, which may have different biological activities and chemical reactivities.
Eigenschaften
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-31-22-5-3-2-4-17(22)14-28-15-20(25(29)16-6-8-18(27)9-7-16)26(30)19-12-23-24(13-21(19)28)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKIVLWBURKMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2661137.png)
![1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid](/img/structure/B2661138.png)

![5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2661143.png)
![2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2661145.png)




![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)
![1-Tert-butyl-3-[1-[1-(2-chloropropanoyl)piperidin-3-yl]ethyl]urea](/img/structure/B2661156.png)
![3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2661157.png)

![N-Ethyl-3-[(E)-2-[3-(ethylamino)phenyl]diazen-1-yl]aniline](/img/structure/B2661159.png)
